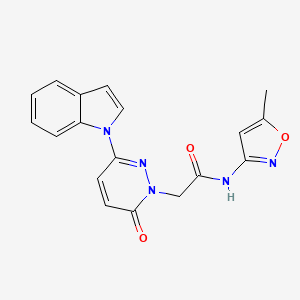

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic molecule that appears to be related to the class of indole-3-acetamides. These compounds have been studied for their potential as antihyperglycemic and antioxidant agents. The indole moiety is a common structure in many natural and synthetic compounds with a wide range of biological activities. The specific compound , however, is not directly described in the provided papers, but its structure suggests it could be a derivative of the indole-3-acetamides mentioned in the second paper .

Synthesis Analysis

The synthesis of related indole-3-acetamides involves the coupling of indole-3-acetic acid with various substituted anilines using a coupling reagent such as 1,1-carbonyldiimidazole . Although the exact synthetic route for the compound is not provided, it is likely that a similar strategy could be employed, with modifications to incorporate the pyridazinyl and methylisoxazolyl moieties.

Molecular Structure Analysis

The molecular structure of indole-3-acetamides has been elucidated using spectroscopic techniques such as electron ionization-mass spectroscopy (EI-MS), 1H-, 13C NMR, and high-resolution EI-MS (HREI-MS) . These techniques would also be applicable to the analysis of the compound , providing detailed information about its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been explored through oxidation reactions using various oxidants like peracetic acid, m-chloroperbenzoic acid, and OXONE . These reactions have been shown to produce multiple products, suggesting that the compound may also undergo diverse chemical transformations under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. Indole-3-acetamides have been screened for their antihyperglycemic and antioxidant potentials, displaying good to moderate inhibition against α-amylase enzyme and exhibiting antioxidant potential in assays such as DPPH and ABTS . These properties suggest that the compound may also possess similar biological activities, which could be confirmed through empirical testing.

Scientific Research Applications

Pharmacological Properties and Synthesis

- Pyridazino(4,5-b)indole-1-acetamide compounds, including the specific compound , have demonstrated a range of activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic (Dr.Valentin Habernickel, 2002).

- A general route for synthesizing a novel class of pyridazin-3-one derivatives, which may include structures similar to the specified compound, has been established, showing a broad potential for chemical synthesis and modification (H. M. Ibrahim & H. Behbehani, 2014).

Cardiotonic Properties

- Derivatives of pyridazinone, such as 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, have shown potent inotropic effects in animal models, suggesting potential applications in treating cardiac conditions (D. W. Robertson et al., 1986).

Antibacterial Properties

- Certain 1,2,3-triazoles, which can be structurally related to the specified compound, have been identified as effective antibacterials with reduced or no activity against monoamine oxidase A, implying potential use in antibacterial treatments with improved safety profiles (F. Reck et al., 2005).

Antimicrobial Activity

- Indolyl-substituted compounds, closely related to the specified compound, have shown antimicrobial activities, suggesting their potential as antimicrobial agents (Wael S. I. Abou-Elmagd et al., 2015).

Antihyperglycemic and Antioxidant Agents

- Indole-3-acetamides have demonstrated potential as antihyperglycemic and antioxidant agents, indicating that derivatives like the compound could have similar applications (Kanwal et al., 2021).

properties

IUPAC Name |

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c1-12-10-15(21-26-12)19-17(24)11-23-18(25)7-6-16(20-23)22-9-8-13-4-2-3-5-14(13)22/h2-10H,11H2,1H3,(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDUAPTAGZPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide](/img/structure/B3011385.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B3011388.png)

![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)

![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)

![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)